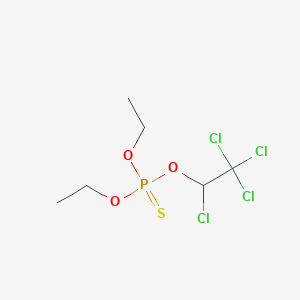
Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FmPh-Ph3P+Cl- and is a white crystalline powder that is soluble in organic solvents. In
Mécanisme D'action
The mechanism of action of FmPh-Ph3P+Cl- is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. FmPh-Ph3P+Cl- has also been shown to interact with biological molecules such as proteins and enzymes, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
FmPh-Ph3P+Cl- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-protein interactions. FmPh-Ph3P+Cl- has also been shown to have potential anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FmPh-Ph3P+Cl- is its ease of synthesis and purification, which makes it a valuable tool for various lab experiments. However, FmPh-Ph3P+Cl- is also highly reactive and can be toxic in certain concentrations, which requires careful handling and storage.
Orientations Futures
There are numerous future directions for the study of FmPh-Ph3P+Cl-, including the development of new catalysts and therapeutic agents based on its unique properties. Further research is also needed to fully understand the mechanism of action of FmPh-Ph3P+Cl- and its potential applications in various scientific fields.
In conclusion, FmPh-Ph3P+Cl- is a valuable compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple, and FmPh-Ph3P+Cl- has been extensively studied for its potential use in various scientific fields. Further research is needed to fully understand the mechanism of action of FmPh-Ph3P+Cl- and its potential applications in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
The synthesis of FmPh-Ph3P+Cl- involves the reaction of triphenylphosphine with 4-formylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of FmPh-Ph3P+Cl- as a white crystalline powder. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
FmPh-Ph3P+Cl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where FmPh-Ph3P+Cl- has been used as a catalyst for various reactions. FmPh-Ph3P+Cl- has also been studied for its potential use in the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
126618-47-1 |
|---|---|
Nom du produit |
Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride |
Formule moléculaire |
C26H22ClOP |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
(4-formylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H22OP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-20H,21H2;1H/q+1;/p-1 |
Clé InChI |
QQZOSZRQCCAOSR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Synonymes |
phosphonium salt II-41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)







